5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate
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Overview
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide to form the thiazole ring. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug development .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-1,3-thiazole: Lacks the methyl and dichlorobenzene groups.
5-Methyl-1,3-thiazole: Lacks the pyridine and dichlorobenzene groups.
3,4-Dichlorobenzoyl chloride: Lacks the thiazole and pyridine rings.
Uniqueness
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate is unique due to its combination of a thiazole ring, a pyridine ring, and a dichlorobenzene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)10-5-6-11(17)12(18)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKXYZSTGKNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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